molecular formula C17H19N3O5S B11258036 N-(3,4-dimethoxyphenyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

N-(3,4-dimethoxyphenyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

Cat. No.: B11258036
M. Wt: 377.4 g/mol
InChI Key: DGUXLEAZZYUWAN-UHFFFAOYSA-N
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Description

N-(3,4-DIMETHOXYPHENYL)-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE is a complex organic compound known for its diverse applications in various fields of science. This compound features a benzodiazole core, which is a heterocyclic aromatic organic compound, and is substituted with dimethoxyphenyl and sulfonamide groups. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it valuable in research and industrial applications.

Properties

Molecular Formula

C17H19N3O5S

Molecular Weight

377.4 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-1,3-dimethyl-2-oxobenzimidazole-5-sulfonamide

InChI

InChI=1S/C17H19N3O5S/c1-19-13-7-6-12(10-14(13)20(2)17(19)21)26(22,23)18-11-5-8-15(24-3)16(9-11)25-4/h5-10,18H,1-4H3

InChI Key

DGUXLEAZZYUWAN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)NC3=CC(=C(C=C3)OC)OC)N(C1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHOXYPHENYL)-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxyaniline with a suitable benzodiazole precursor under acidic conditions, followed by sulfonation using chlorosulfonic acid. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize efficiency and minimize by-products. The use of automated systems for temperature and pH control, along with continuous monitoring of reaction progress, is crucial for maintaining the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIMETHOXYPHENYL)-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated benzodiazole derivatives.

Scientific Research Applications

N-(3,4-DIMETHOXYPHENYL)-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which N-(3,4-DIMETHOXYPHENYL)-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The benzodiazole core can intercalate with DNA, affecting gene expression and cellular processes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of the neurotransmitter dopamine, known for its psychoactive properties.

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A compound with potential bioactive properties, used in medicinal chemistry.

Uniqueness

N-(3,4-DIMETHOXYPHENYL)-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE is unique due to its combination of functional groups, which impart distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in research and industrial applications.

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